N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the triazole and thiadiazine moieties in its structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially leading to changes in their function.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.
Result of Action
Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects. These effects would result from the compound’s interactions with its various biological targets.
Biochemical Analysis
Biochemical Properties
The compound N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is known to interact with a variety of enzymes and receptors, showing versatile biological activities . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Cellular Effects
Based on its pharmacological activities, it can be inferred that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step reactions starting from phenethylamine derivatives and thiophen-2-yl compounds.
Key steps often include cyclization to form the triazole ring and subsequent coupling with pyridazine derivatives.
Reaction conditions may vary but generally involve the use of strong bases or acids as catalysts, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial synthesis may leverage high-throughput techniques and automated synthesizers to optimize yield and purity.
Reaction scalability is essential, often necessitating pilot plant studies to refine the process for large-scale production.
Purification steps such as recrystallization, chromatography, or distillation are critical to obtaining the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Oxidative processes can alter the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can affect the triazole or pyridazine rings, often requiring mild conditions to avoid compromising the integrity of the overall structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the phenethyl and thiophen-2-yl groups.
Common Reagents and Conditions
Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly employed in oxidation, reduction, and substitution reactions respectively.
Conditions are typically optimized to maintain reaction efficiency and minimize side reactions.
Major Products Formed from These Reactions
Oxidation often leads to the formation of sulfoxides or sulfones.
Reduction can produce partially hydrogenated derivatives.
Substitution reactions can yield a variety of modified analogs with different functional groups attached.
Scientific Research Applications: N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a broad spectrum of applications:
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology
Used in assays to investigate its effects on cellular processes and receptor interactions.
Medicine
Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Investigated as a lead compound for drug development, particularly targeting specific enzymes or receptors.
Industry
Utilized in the production of specialized chemicals for pharmaceuticals and agrochemicals.
May serve as a building block for advanced materials with specific desired properties.
Mechanism of Action: The compound exerts its effects through multiple pathways, often involving the modulation of enzymatic activities or receptor binding.
Molecular Targets: : It may interact with enzymes such as kinases or proteases, altering their activity.
Pathways Involved: : The compound could influence signal transduction pathways, such as those involving G-protein coupled receptors or ion channels, leading to downstream effects on cellular functions.
Comparison with Similar Compounds: Comparing this compound with structurally related compounds highlights its uniqueness:
Similar Compounds: : Other triazolo[4,3-b]pyridazine derivatives, phenethylamines, and thiophene-containing compounds.
Uniqueness
Structural Distinctiveness: : The integration of phenethyl, thiophene, triazole, and pyridazine moieties within a single molecule.
Biological Activity: : Distinct biological profiles due to the unique combination of functional groups and their interactions within biological systems.
This article provides a thorough examination of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16-21-22-19(24(16)23-18)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIFKZZCPXTHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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